4-bromo-2-(ethylsulfanyl)-1-nitrobenzene
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Overview
Description
4-Bromo-2-(ethylsulfanyl)-1-nitrobenzene: is an organic compound with the molecular formula C8H8BrNO2S It is a derivative of nitrobenzene, where the benzene ring is substituted with a bromine atom, an ethylsulfanyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2-(ethylsulfanyl)-1-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of bromobenzene to form 4-bromo-1-nitrobenzene. This intermediate is then subjected to a substitution reaction with ethylthiol in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(ethylsulfanyl)-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, alkoxides), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, solvents like dichloromethane (DCM).
Major Products:
Reduction: 4-Bromo-2-(ethylsulfanyl)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Bromo-2-(ethylsulfinyl)-1-nitrobenzene or 4-bromo-2-(ethylsulfonyl)-1-nitrobenzene.
Scientific Research Applications
Chemistry: 4-Bromo-2-(ethylsulfanyl)-1-nitrobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: While the compound itself may not be directly used in medicine, its derivatives could be investigated for therapeutic applications, including as potential drug candidates.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-2-(ethylsulfanyl)-1-nitrobenzene depends on its specific application and the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Comparison with Similar Compounds
4-Bromo-2-(methylsulfanyl)-1-nitrobenzene: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
4-Bromo-2-(ethylsulfanyl)-1-aminobenzene: The amino derivative of the compound.
4-Bromo-2-(ethylsulfinyl)-1-nitrobenzene: The sulfoxide derivative of the compound.
Uniqueness: 4-Bromo-2-(ethylsulfanyl)-1-nitrobenzene is unique due to the presence of both the ethylsulfanyl and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and materials science.
Properties
IUPAC Name |
4-bromo-2-ethylsulfanyl-1-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2S/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHZVSSMRYTLMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=CC(=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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